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Abstract

Copper 8-hydroxyquinolinate, a coordination complex with the formula Cu(CosHeNO)2, is a
compound of significant interest in medicinal chemistry and materials science. This technical
guide provides a comprehensive overview of its core chemical properties, including its
synthesis, structure, solubility, stability, and spectroscopic signature. Detailed experimental
protocols for its preparation and characterization are provided to facilitate reproducible
research. Furthermore, this guide elucidates the compound's mechanism of action as a copper
ionophore, leading to the generation of reactive oxygen species (ROS), induction of
endoplasmic reticulum (ER) stress, and subsequent paraptotic cell death, a non-apoptotic form
of programmed cell death. This information is critical for professionals engaged in the
development of novel therapeutics, particularly in the fields of oncology and antimicrobial
research.

Core Chemical and Physical Properties

Copper 8-hydroxyquinolinate is a greenish-yellow crystalline powder.[1] It is generally stable
under normal conditions but may decompose at high temperatures.[2]
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Property Value Reference

Molecular Formula C1sH12CuNz202 [3]

Molecular Weight 351.85 g/mol [4]
Dark green to dark red to black

Appearance [4]
powder/crystal

] ] Decomposes at high

Melting Point [2]
temperatures

Topological Polar Surface Area  66.2 A2

Solubility Profile

Copper 8-hydroxyquinolinate is notable for its low solubility in water and most common organic
solvents.[2] This property can present challenges in formulation and biological assays. The
compound is soluble in dimethyl sulfoxide (DMSO).[5][6] While precise quantitative data is
limited, its solubility in DMSO facilitates its use in in vitro studies.

Solvent Solubility Reference
Water Insoluble [2]

Most Organic Solvents Insoluble [2]

Dimethyl Sulfoxide (DMSO) Soluble [5][6]

Synthesis and Purification

The synthesis of copper 8-hydroxyquinolinate is typically achieved through the reaction of a
copper(ll) salt with 8-hydroxyquinoline in a suitable solvent. The product precipitates from the
reaction mixture and can be collected by filtration.

Experimental Protocol: Synthesis of Copper 8-
Hydroxyquinolinate

Materials:
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Copper(ll) chloride (CuClz) or Copper(ll) sulfate pentahydrate (CuSOas-5H20)
8-Hydroxyquinoline

Ethanol

Water

Sodium hydroxide (NaOH) solution (1 M)

Procedure:

Prepare a solution of 8-hydroxyquinoline (0.2 mol/L) in an 80:20 (v/v) ethanol:water mixture.

[7]

Prepare an aqueous solution of a copper(ll) salt (e.g., CuCl2) at a concentration of 0.1 mol/L.

[7]

In a beaker, mix 30 mL of the copper(ll) salt solution with 30 mL of the 8-hydroxyquinoline
solution while stirring on a magnetic stirrer.[7]

Adjust the pH of the mixture to approximately 5.6 using a 1 M sodium hydroxide solution.[7]

Continue stirring the mixture for 30 minutes. A greenish-yellow precipitate of copper 8-
hydroxyquinolinate will form.

Allow the mixture to stand for several hours, or overnight, to ensure complete precipitation.
Collect the precipitate by filtration using a Buchner funnel and filter paper.

Wash the precipitate with distilled water and then with a small amount of ethanol to remove
any unreacted starting materials.

Dry the purified copper 8-hydroxyquinolinate in a desiccator or a vacuum oven at a low
temperature.

Structural Characterization
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The crystal structure of anhydrous copper 8-hydroxyquinolinate reveals a coordination complex
where the copper(ll) ion is chelated by two 8-hydroxyquinolinate ligands. Each ligand binds to
the copper center through the nitrogen atom of the quinoline ring and the oxygen atom of the
hydroxyl group. The geometry around the copper ion is typically described as square planar.[8]

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of copper 8-hydroxyquinolinate.

UV-Visible Spectroscopy

The UV-Vis spectrum of copper 8-hydroxyquinolinate in DMSO exhibits characteristic
absorption bands. These bands are attributed to Tt-1t* transitions within the 8-hydroxyquinoline
ligand and metal-to-ligand charge transfer (MLCT) transitions.

Molar Absorptivity
Solvent Amax (nm) Reference
(e, M—*cm™?)

~270, ~293
DMSO 38607, shoulder, 2410  [9]
(shoulder), ~418

~271, ~309
Chloroform 41828, shoulder, 5199  [9]
(shoulder), ~412

Methanol ~310, ~370 - [10]

Experimental Protocol: UV-Visible Spectroscopic
Analysis

Materials:

Copper 8-hydroxyquinolinate

Dimethyl sulfoxide (DMSO), spectroscopic grade

UV-Vis spectrophotometer

Quartz cuvettes

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://cymitquimica.com/es/cas/10380-28-6/
https://pubs.acs.org/doi/10.1021/acs.inorgchem.3c01066
https://pubs.acs.org/doi/10.1021/acs.inorgchem.3c01066
https://www.researchgate.net/publication/260146055_mechanism_and_cyclic_voltammetry_of_Cuen2X2nH2O_complexes_in_Some_Nonaqueous_Solvents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Procedure:

(e.g., 1 mM).

Prepare a stock solution of copper 8-hydroxyquinolinate in DMSO of a known concentration

e From the stock solution, prepare a series of dilutions in DMSO to obtain concentrations

within the linear range of the spectrophotometer.

e Record the UV-Vis absorption spectrum of each solution from approximately 200 to 800 nm,

using DMSO as the blank.

« ldentify the wavelengths of maximum absorbance (Amax).

o Use the Beer-Lambert law (A = €cl) to calculate the molar absorptivity (€) at each Amax,

where A is the absorbance, c is the concentration, and | is the path length of the cuvette

(typically 1 cm).

Infrared (IR) Spectroscopy

The IR spectrum of copper 8-hydroxyquinolinate provides information about the coordination of

the 8-hydroxyquinoline ligand to the copper ion. Key spectral changes upon complexation

include the disappearance of the broad O-H stretching vibration of the free ligand and shifts in

the C=N and C-O stretching frequencies.

Wavenumber (cm~12) Assignment Reference
C=C and C=N stretching

~1500-1600 o o [11]
vibrations of the quinoline ring

~1384 Aromatic amine C-N stretching  [11]

~1100-1280 C-O stretching [11]

~505 Cu-O stretching [11]

~428 Cu-N stretching [11]
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Experimental Protocol: Infrared (IR) Spectroscopic
Analysis

Materials:

Copper 8-hydroxyquinolinate

Potassium bromide (KBr), IR grade

FTIR spectrometer

Agate mortar and pestle

Pellet press

Procedure:

Thoroughly grind a small amount (1-2 mg) of copper 8-hydroxyquinolinate with
approximately 100-200 mg of dry KBr in an agate mortar and pestle.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Record the IR spectrum, typically in the range of 4000 to 400 cm™1,

« ldentify the characteristic absorption bands and compare them to the spectrum of the free 8-
hydroxyquinoline ligand to confirm coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the copper(ll) ion, obtaining well-resolved *H and 3C NMR
spectra of copper 8-hydroxyquinolinate is challenging. The paramagnetic center causes
significant line broadening, often rendering the spectra uninformative. For reference, the NMR
data for the free 8-hydroxyquinoline ligand is provided.

H NMR of 8-Hydroxyquinoline (CDCls, 300 MHz): 6 8.78 (dd, J=4.1, 1.6 Hz, 1H), 8.15 (dd,
J=8.3, 1.6 Hz, 1H), 7.45 (m, 2H), 7.33 (dd, J=8.3, 1.2 Hz, 1H), 7.19 (d, J=7.6 Hz, 1H).
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Stability

The stability of the copper 8-hydroxyquinolinate complex in solution is a critical parameter for

its biological applications. The stability is quantified by the formation constants (log K) or the

overall stability constants (log ). These constants are typically determined by potentiometric

titration.
Constant Value Conditions Reference
log K1 10.07 £ 0.21 293 K, 1=0.01 [12]
log B2 (K1*Kz2) 20.92 +0.29 293 K, 1=0.01 [12]
(for CuHOx2+) 293 K, |
log B2 14.39 + 0.20 [12]
=0.01
(for Cu(HOXx)22+) 293
log P2 25.25 +0.16 [12]

K,1=0.01

Electrochemical Properties

Cyclic voltammetry is a useful technique to study the redox behavior of copper 8-

hydroxyquinolinate. The complex can undergo redox reactions centered at the copper ion

(Cu(Ih/Cu(l) couple).

Experimental Protocol: Cyclic Voltammetry

Materials:

o Copper 8-hydroxyquinolinate

e Anhydrous, non-aqueous solvent (e.g., acetonitrile or DMSO)

e Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP)

o Three-electrode electrochemical cell:

o Working electrode (e.g., glassy carbon or platinum)
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o Reference electrode (e.g., Ag/AgCI or saturated calomel electrode - SCE)

o Counter electrode (e.g., platinum wire)

o Potentiostat

Procedure:

Prepare a solution of copper 8-hydroxyquinolinate (e.g., 1 mM) in the chosen solvent
containing the supporting electrolyte.

o Assemble the three-electrode cell with the prepared solution. Purge the solution with an inert
gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

o Connect the electrodes to the potentiostat.

o Set the parameters for the cyclic voltammetry experiment, including the initial potential,
switching potential, and scan rate (e.g., 100 mV/s). The potential range should be chosen to
encompass the expected redox events of the copper complex.

« Initiate the scan and record the resulting voltammogram (current vs. potential).

e Analyze the voltammogram to determine the peak potentials (Epa and Epc) and peak
currents (ipa and ipc) for the redox processes.

Mechanism of Action in a Biological Context

The biological activity of copper 8-hydroxyquinolinate, particularly its anticancer and
antimicrobial effects, is largely attributed to its function as a copper ionophore.

Copper lonophore Activity and ROS Generation

Copper 8-hydroxyquinolinate, being a lipophilic complex, can readily cross cell membranes.
Once inside the cell, it can dissociate, releasing copper ions and increasing the intracellular
copper concentration. This disruption of copper homeostasis can lead to a cascade of events,
including the generation of reactive oxygen species (ROS) through Fenton-like reactions.
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Caption: Copper 8-hydroxyquinolinate acts as a copper ionophore, leading to intracellular ROS
generation.

Induction of Endoplasmic Reticulum (ER) Stress and the
Unfolded Protein Response (UPR)

The accumulation of ROS can cause oxidative stress, leading to damage of cellular
components, including proteins. Misfolded and unfolded proteins can accumulate in the
endoplasmic reticulum, triggering ER stress. In response to ER stress, the cell activates the
Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis.
The UPR is mediated by three main sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK
(PKR-like ER kinase), and ATF6 (activating transcription factor 6).
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Caption: The Unfolded Protein Response (UPR) is activated in response to ER stress.
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Induction of Paraptosis

If ER stress is severe and prolonged, the UPR can switch from a pro-survival to a pro-death
signal. In the case of copper 8-hydroxyquinolinate-induced cytotoxicity, this often manifests as
paraptosis, a form of programmed cell death characterized by extensive cytoplasmic
vacuolization originating from the ER and mitochondria, without the typical morphological
features of apoptosis (e.g., chromatin condensation and formation of apoptotic bodies).[13][14]

This process is often caspase-independent.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1143693?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

